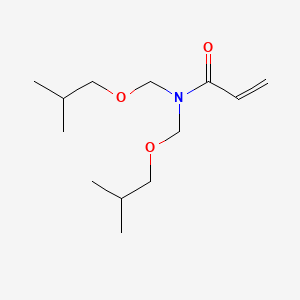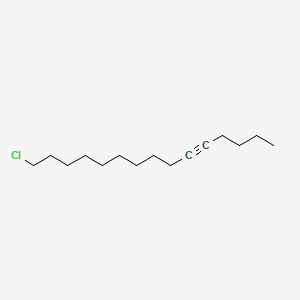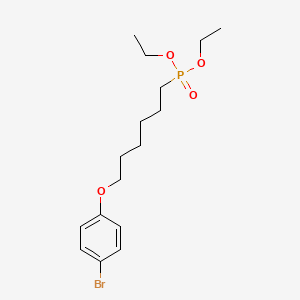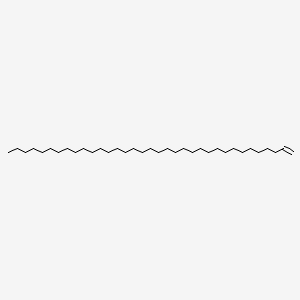
Ansamitocin P 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ansamitocin is a potent antitumor agent belonging to the maytansinoid class of antibiotics. It is produced by the bacterium Actinosynnema pretiosum and exhibits strong cytotoxic activity against various cancer cell lines. Ansamitocin and its derivatives are commonly used as the active components in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ansamitocin is primarily produced through microbial fermentation using Actinosynnema pretiosum. The biosynthesis involves a complex series of enzymatic reactions that convert primary metabolites into the final product. The fermentation process typically uses optimized media containing carbon and nitrogen sources such as glucose, glycerol, and soybean powder .
Industrial Production Methods: Industrial production of ansamitocin focuses on optimizing fermentation conditions to increase yield. Strategies include genetic modification of the producing strain, medium optimization, and the use of low-cost substrates. For example, the use of cane molasses, glycerol, and cold-pressed soybean powder has been shown to enhance ansamitocin production while reducing costs .
Analyse Des Réactions Chimiques
Types of Reactions: Ansamitocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the chemical modification of ansamitocin include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products: The major products formed from these reactions are derivatives of ansamitocin with improved pharmacokinetic and pharmacodynamic properties. These derivatives are often used in the development of ADCs for targeted cancer therapy .
Applications De Recherche Scientifique
Ansamitocin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ansamitocin is studied for its unique structure and reactivity. Researchers investigate its biosynthetic pathways and explore methods to enhance its production through synthetic biology and metabolic engineering .
Biology: In biology, ansamitocin is used to study cell division and microtubule dynamics. It binds to tubulin, inhibiting microtubule assembly and disrupting cell division, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, ansamitocin is a key component of ADCs used in cancer therapy. Its potent cytotoxicity is harnessed to selectively target and kill cancer cells while minimizing damage to healthy tissues. The ADC drug trastuzumab emtansine (Kadcyla), which uses an ansamitocin derivative, is approved for the treatment of HER2-positive breast cancer .
Industry: In the pharmaceutical industry, ansamitocin is produced on a large scale for use in ADCs and other therapeutic applications. Efforts are ongoing to improve production efficiency and reduce costs through bioprocess optimization .
Mécanisme D'action
Ansamitocin exerts its effects by binding to tubulin, a protein involved in microtubule assembly. This binding disrupts the formation of microtubules, which are essential for cell division and intracellular transport. As a result, ansamitocin inhibits cell division and induces apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular target of ansamitocin is tubulin. By binding to the vinblastine site on tubulin, ansamitocin induces conformational changes that prevent microtubule polymerization. This action activates the spindle checkpoint, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Maytansine: Another potent antitumor agent used in ADCs.
Geldanamycin: An antibiotic with antitumor properties, primarily used in research.
Rifamycin: An antibiotic used to treat bacterial infections, particularly tuberculosis.
Propriétés
Numéro CAS |
69279-90-9 |
|---|---|
Formule moléculaire |
C126H168Cl4N8O36 |
Poids moléculaire |
2512.5 g/mol |
Nom IUPAC |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-methylbutanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |
InChI |
InChI=1S/C33H45ClN2O9.C32H43ClN2O9.C31H41ClN2O9.C30H39ClN2O9/c1-18(2)12-28(38)44-26-16-27(37)36(6)22-14-21(15-23(41-7)29(22)34)13-19(3)10-9-11-25(42-8)33(40)17-24(43-31(39)35-33)20(4)30-32(26,5)45-30;1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28;1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28;1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h9-11,14-15,18,20,24-26,30,40H,12-13,16-17H2,1-8H3,(H,35,39);9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38);9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37);8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b11-9+,19-10+;11-9+,18-10+;11-9+,17-10+;10-8+,16-9+/t20-,24+,25-,26+,30?,32+,33+;19-,23+,24-,25+,28?,31+,32+;18-,22+,23-,24+,28?,30+,31+;17-,22+,23-,24+,27?,29+,30+/m1111/s1 |
Clé InChI |
PVNFMCBFDPTNQI-UIBOPQHZSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H](C4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)CC(C)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















